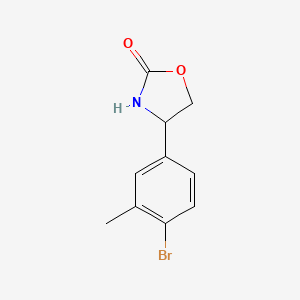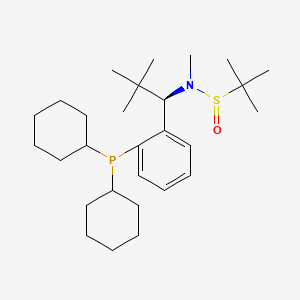
Benzene, (1-iodoethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, (1-iodoethenyl)- can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of styrene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the iodine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, (1-iodoethenyl)- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-iodoethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodo-substituted benzoic acids.
Reduction Reactions: Reduction of the iodo group can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products
The major products formed from these reactions include various substituted benzenes, benzoic acids, and ethylbenzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, (1-iodoethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (1-iodoethenyl)- involves its reactivity as an electrophile in substitution reactions. The iodo group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-iodoethyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.
Benzene, (1-bromoethenyl)-: Similar but with a bromo group instead of an iodo group.
Benzene, (1-chloroethenyl)-: Similar but with a chloro group instead of an iodo group.
Uniqueness
Benzene, (1-iodoethenyl)- is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodo group is larger and more polarizable, making it a better leaving group in substitution reactions and providing different reactivity patterns.
Propiedades
Número CAS |
51246-20-9 |
|---|---|
Fórmula molecular |
C8H7I |
Peso molecular |
230.05 g/mol |
Nombre IUPAC |
1-iodoethenylbenzene |
InChI |
InChI=1S/C8H7I/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 |
Clave InChI |
VHOJFLLIURDVSS-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)







![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)
![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)

